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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)succinic acid

Cat. No.: B1584342

Aryl-substituted succinic acids are a privileged structural motif in medicinal chemistry. The
combination of a lipophilic aromatic ring, a chiral center, and two carboxylic acid moieties
provides a versatile framework for interacting with biological targets. The carboxylic acid groups
can engage in hydrogen bonding or ionic interactions within enzyme active sites or receptor
binding pockets, while the aromatic substituent allows for fine-tuning of properties such as
potency, selectivity, and pharmacokinetics through modification.

2-(4-Methoxyphenyl)succinic acid, also known as p-anisylsuccinic acid, is a prominent
member of this class. The presence of the 4-methoxy group enhances its reactivity and
solubility compared to its unsubstituted phenyl analogue.[1] It serves as a crucial intermediate
in the synthesis of complex molecules, most notably in the development of anti-inflammatory
and analgesic drugs.[1][2] Understanding its synthesis, stereochemistry, and reactivity is
therefore essential for scientists leveraging this scaffold for new chemical entity (NCE)
development.

Physicochemical and Structural Properties

A summary of the key computed and reported properties of 2-(4-Methoxyphenyl)succinic
acid is provided below. These properties are essential for planning reactions, purification, and
formulation.
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Property Value Source

CAS Number 6331-59-5 N/A

Molecular Formula C11H1205 [3]

Molecular Weight 224.21 g/mol [3]
2-(4-

IUPAC Name methoxyphenyl)butanedioic [2]
acid

Appearance White to off-white solid (typical) N/A

N ) 355.9 °C at 760 mmHg

Boiling Point ) N/A
(Predicted)

Density 1.324 g/cm3 (Predicted) N/A

XLogP3 0.9 (Predicted) N/A
COC1=CC=C(C=C1)C(CC(=0O

SMILES [2]
)O)C(=0)0
SPOXAJHVFXSERN-

InChlKey [2]

UHFFFAOYSA-N

Synthesis: The Stobbe Condensation

The most reliable and widely applied method for synthesizing 2-arylsuccinic acids is the Stobbe
condensation.[4] This reaction forms a carbon-carbon bond between a carbonyl compound (in
this case, 4-methoxybenzaldehyde) and a dialkyl succinate, driven by a strong base.[5]

Reaction Mechanism

The Stobbe condensation is distinct from other carbonyl condensations like the Claisen or Aldol
reactions. Its mechanism proceeds through a crucial y-lactone intermediate, which ensures the
reaction is generally irreversible and high-yielding.[6]

The key steps are:
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e Enolate Formation: A strong base, such as potassium tert-butoxide (t-BuOK), abstracts an a-
proton from diethyl succinate to form a nucleophilic enolate.

» Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-
methoxybenzaldehyde.

e Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization,
attacking one of the ester carbonyls to form a five-membered y-lactone ring and displacing
an ethoxide ion. This step is the hallmark of the Stobbe mechanism.

» Ring Opening: The displaced ethoxide (or another base molecule) abstracts the proton alpha
to the remaining ester group. The subsequent electronic rearrangement opens the lactone
ring to form a stable carboxylate salt of an alkylidene succinic acid half-ester.

e Hydrolysis & Reduction: The initial product is an unsaturated half-ester. Subsequent
saponification (hydrolysis) with aqueous base followed by acidification yields the unsaturated
diacid. This intermediate is then typically reduced (e.g., via catalytic hydrogenation) to afford
the final saturated product, 2-(4-Methoxyphenyl)succinic acid.
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Caption: Figure 1: Stobbe Condensation Mechanism

Experimental Protocol

A detailed, two-step protocol for the synthesis of 2-(4-Methoxyphenyl)succinic acid is
provided in the Protocols section at the end of this document.
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Spectroscopic and Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized
compound. While a dedicated public spectral database for this specific molecule is not readily
available, its expected spectral features can be reliably predicted based on its structure and
data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is the most informative tool for structural confirmation.
Key expected signals include:

o Aromatic Protons: A characteristic AA'BB' (or two distinct doublets) pattern between & 6.8-
7.3 ppm, integrating to 4H. The protons ortho to the methoxy group will be upfield
compared to those ortho to the succinic acid moiety.

o Methine Proton (-CH): A triplet or doublet of doublets around & 3.8-4.2 ppm (1H), coupled
to the adjacent methylene protons.

o Methoxy Protons (-OCHs): A sharp singlet at approximately & 3.7-3.8 ppm, integrating to
3H.

o Methylene Protons (-CHz2): Two diastereotopic protons that will appear as a complex
multiplet (or two distinct doublets of doublets) between & 2.6-3.0 ppm (2H).

o Carboxylic Acid Protons (-COOH): Two broad singlets, typically above & 10 ppm, which
may be exchangeable with D20.

e 13C NMR: The carbon spectrum complements the H NMR data.
o Carboxyl Carbons: Two signals in the & 170-180 ppm range.

o Aromatic Carbons: Six signals in the 4 114-160 ppm range. The carbon bearing the
methoxy group (C-O) will be the most downfield (around & 158-160 ppm).

o Methoxy Carbon: A signal around & 55 ppm.

o Methine Carbon: A signal around o 45-50 ppm.
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o Methylene Carbon: A signal around & 35-40 ppm.

Expected **C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (5, ppm)
C=0 (Carboxylic Acids) 170 - 180

C-O (Aromatic) 158 - 160

C-H (Aromatic) 114 - 130

C-C (Aromatic, Quaternary) 130 - 135

-OCHs ~55

-CH (Chiral Center) 45 - 50

-CH:- 35-40

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of 2-(4-
Methoxyphenyl)succinic acid. A typical analysis uses a C18 column with a mobile phase
consisting of an acidified water/acetonitrile or water/methanol gradient. The methoxyphenyl
group provides a strong chromophore for UV detection, typically at 254 nm or 280 nm. A
detailed analytical HPLC protocol is available in the Protocols section.

Chirality and Enantioselective Separation

2-(4-Methoxyphenyl)succinic acid possesses a stereogenic center at the C2 position of the
succinic acid backbone. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(4-
Methoxyphenyl)succinic acid. In drug development, it is crucial to separate and evaluate
individual enantiomers, as they often exhibit different pharmacological and toxicological
profiles.

Strategies for Enantiomeric Resolution

The synthesis described above produces a racemic mixture. Resolution into individual
enantiomers can be achieved through two primary strategies.
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Racemic 2-(4-Methoxyphenyl)succinic acid

(Diastereomeric Salt Formatior) (Preparative Chiral HPLC)
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Figure 2: Chiral Resolution Workflow

Click to download full resolution via product page

Caption: Figure 2: Chiral Resolution Workflow

o Preparative Chiral HPLC: This is a direct and highly effective method. The racemic mixture is
injected onto a column containing a chiral stationary phase (CSP). Polysaccharide-based
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CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are particularly effective for resolving acidic
compounds like this one.[9] The enantiomers interact differently with the CSP, leading to
different retention times and allowing for their separation and collection.

o Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic
acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-
phenylethylamine.[10] This reaction forms a pair of diastereomeric salts ((R)-acid/(R)-base
and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility,
allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is
isolated, the chiral base is removed by acidification, yielding the enantiomerically pure acid.
[10]

Applications in Research and Drug Development

The primary value of 2-(4-Methoxyphenyl)succinic acid lies in its role as a versatile synthetic
precursor.[2] Its structure is embedded within several biologically active molecules.

Scaffold for Anti-Inflammatory Agents

Many potent NSAIDs are arylalkanoic acids (e.g., Ibuprofen, Naproxen). The 2-arylsuccinic
acid structure can be considered a dicarboxylic analogue of these drugs. The two carboxylic
acid groups provide additional points for modification or interaction with target enzymes like
cyclooxygenases (COX-1 and COX-2).[11] Derivatives of this scaffold have been explored for
their potential to inhibit inflammatory mediators.[12][13] For example, one of the carboxylic acid
groups can be converted into an amide or ester, while the other is maintained for target
binding, creating a diverse library of potential drug candidates.

Use in Metabolic and Biochemical Research

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).[14] Substituted succinic
acids can be used as chemical probes to study the enzymes involved in this pathway or as
adjuvants that affect bacterial metabolism.[14] While the direct biological activity of 2-(4-
Methoxyphenyl)succinic acid is not extensively documented, its structural similarity to
metabolic intermediates makes it a candidate for investigating metabolic pathway modulation.
[15]

Detailed Experimental Protocols
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Protocol 1: Synthesis via Stobbe Condensation

Part A: Condensation and Hydrolysis

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and
a nitrogen inlet.

Reagents: Add 150 mL of anhydrous tert-butanol to the flask. Carefully add potassium metal
(4.3 g, 0.11 mol) in small pieces to generate potassium tert-butoxide in situ.

Enolate Formation: To the warm solution of potassium tert-butoxide, add a mixture of 4-
methoxybenzaldehyde (13.6 g, 0.10 mol) and diethyl succinate (21.0 g, 0.12 mol) dropwise
over 30 minutes with stirring.

Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A thick
precipitate will form.

Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add 100 mL of
water and 10 g of potassium hydroxide. Reflux the mixture for an additional 2 hours to
hydrolyze the ester groups.

Workup: Cool the mixture and transfer it to a separatory funnel. Wash with 50 mL of diethyl
ether to remove any non-acidic impurities; discard the ether layer.

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition
of concentrated hydrochloric acid. The unsaturated diacid will precipitate.

Isolation: Collect the crude solid by vacuum filtration, wash with cold water, and dry.

Part B: Catalytic Hydrogenation

Setup: Place the crude unsaturated diacid from Part A into a 500 mL hydrogenation flask (or
a suitable pressure vessel). Add 200 mL of ethanol.

Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the
system with hydrogen gas, then pressurize to 50 psi (approx. 3.4 atm). Shake or stir the
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reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

Filtration: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction
mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional
ethanol.

Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary
evaporation). The resulting crude solid is 2-(4-Methoxyphenyl)succinic acid. Recrystallize
from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure
product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

Column: C18, 4.6 x 150 mm, 5 um particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 pL.

Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Safety and Handling

2-(4-Methoxyphenyl)succinic acid should be handled in a well-ventilated area, preferably a

fume hood. It is classified as an irritant that can cause skin irritation and serious eye damage.

[N/A] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust. Store in a

cool, dry place away from incompatible materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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